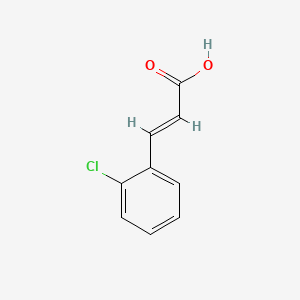

2-Chlorocinnamic acid

Übersicht

Beschreibung

2-Chlorzimtsäure ist eine organische Verbindung mit der Summenformel C₉H₇ClO₂. Sie ist ein Derivat der Zimtsäure, bei dem ein Chloratom an der ortho-Position des Benzolrings substituiert ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter die organische Synthese und die Pharmazie .

Vorbereitungsmethoden

2-Chlorzimtsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Kondensation von 2-Chlorbenzaldehyd mit Malonsäure in Gegenwart von Pyridin und Piperidin, gefolgt von einer Decarboxylierung . Eine andere Methode umfasst die Reaktion von 2-Chlorbenzaldehyd mit Essigsäureanhydrid und Natriumacetat . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien der organischen Synthese.

Analyse Chemischer Reaktionen

2-Chlorzimtsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann mit Oxidationsmitteln wie Kaliumpermanganat zu 2-Chlorbenzoesäure oxidiert werden.

Reduktion: Die Reduktion von 2-Chlorzimtsäure kann 2-Chlorphenylpropionsäure ergeben.

Substitution: Das Chloratom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-chlorocinnamic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, derivatives of this compound showed submicromolar activity against methicillin-resistant strains of S. aureus, indicating its potential as a lead compound for new antibacterial agents .

Anticancer Potential

Research has indicated that this compound and its derivatives possess anticancer properties. The compound has been shown to inhibit the growth of cancer cell lines by inducing apoptosis. Studies have revealed that these compounds can effectively target specific pathways involved in cancer progression, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. It has been noted for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This property is particularly relevant in the context of chronic inflammatory diseases .

Industrial Applications

Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound can undergo multiple transformations, including decarboxylation and sulfonylation, to yield valuable derivatives used in different chemical applications .

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is also employed in the flavoring and fragrance industries. It is used as a flavoring agent in food products and as a fragrance component in cosmetics, leveraging its aromatic properties to enhance product appeal .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound derivatives have provided insights into how modifications at various positions on the aromatic ring influence biological activity. For example, introducing different substituents can enhance antimicrobial potency or alter anticancer efficacy. These studies are crucial for guiding the design of new compounds with improved therapeutic profiles .

Data Tables

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various substituted cinnamic acids against clinical isolates of resistant bacteria. The results indicated that this compound derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential for development into new therapeutic agents . -

Case Study 2: Anticancer Activity

Research focused on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation through apoptosis induction mechanisms. This highlights the compound's potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of 2-Chlorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The exact pathways and targets can vary based on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

2-Chlorzimtsäure kann mit anderen Zimtsäurederivaten verglichen werden, wie z. B.:

Zimtsäure: Die Stammverbindung ohne die Chlorsubstitution.

3-Chlorzimtsäure: Ein Derivat mit dem Chloratom an der meta-Position.

4-Chlorzimtsäure: Ein Derivat mit dem Chloratom an der para-Position.

Die Einzigartigkeit von 2-Chlorzimtsäure liegt in ihrem spezifischen Substitutionsschema, das ihre Reaktivität und Anwendungen in verschiedenen Bereichen beeinflussen kann .

Biologische Aktivität

2-Chlorocinnamic acid, a derivative of cinnamic acid, exhibits a range of biological activities that have been explored in various studies. This compound, with the molecular formula and CAS number 3752-25-8, is recognized for its potential therapeutic applications due to its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 182.6 g/mol |

| Melting Point | 208-210 °C |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetone |

| pKa | 4.23 |

- Inhibition of Hydroxylation : this compound inhibits the hydroxylation of phenylpropanoids, which is significant for the synthesis of cellulose acetate. This inhibition occurs through its interaction with specific enzymes involved in the hydroxylation process .

- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, an enzyme crucial for melanin production in humans. This property suggests its potential use in cosmetic applications aimed at skin lightening .

- Urease Inhibition : It has been reported that this compound exhibits potent urease inhibitory activity, with an IC50 value of 0.66 µM, indicating its potential role in treating urease-related disorders .

- Antioxidant Activity : Like other cinnamic acid derivatives, this compound possesses antioxidant properties, which may contribute to its anticancer and antidiabetic effects .

Anticancer Properties

Research has indicated that various cinnamic acid derivatives exhibit anticancer activities. A study focusing on this compound revealed that it could induce apoptosis in cancer cell lines through oxidative stress mechanisms . The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy.

Photodimerization

A study conducted on the photodimerization of trans-2-chlorocinnamic acid demonstrated a conversion rate exceeding 99% to cyclobutane derivatives under UV light exposure. This reaction highlights the compound's versatility and potential applications in organic synthesis and material science .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035497 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-58-2, 3752-25-8, 4513-41-1 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-o-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-chlorocinnamic acid in medicine?

A: Research suggests that silver(I) complexes incorporating this compound as a ligand demonstrate significant potential as urease inhibitors. [] Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancer, and urinary tract infections. The silver(I) trans-cinnamate complex, specifically [Ag(2-cca)(H2O)]2 (where 2-ccaH represents this compound), exhibited potent inhibitory activity against urease. [] This finding highlights the potential of this compound-based compounds in developing novel therapeutic strategies for urease-related disorders.

Q2: How do substituents on the cinnamic acid structure influence its reactivity with Samarium Diiodide (SmI2)?

A: Studies have investigated the reduction of various cinnamic acid derivatives by SmI2, a powerful single-electron reducing agent. [] The research found that the rate of reduction is influenced by the nature and position of substituents on the cinnamic acid ring. For instance, electron-donating groups like methoxy (-OCH3) generally enhance the reduction rate, while electron-withdrawing groups like chlorine (-Cl) tend to decrease it. [] This difference in reactivity arises from the substituents' ability to modulate the electron density within the cinnamic acid molecule, thereby influencing its susceptibility to reduction by SmI2.

Q3: Are there any known biocatalytic transformations involving this compound?

A: Yes, the pink yeast Rhodotorula rubra Y-1529 exhibits catalytic activity towards this compound, facilitating an ortho-dehalogenation reaction. [] This biotransformation highlights the potential of employing microorganisms like Rhodotorula rubra Y-1529 for the selective modification of chlorinated aromatic compounds, offering a potentially greener alternative to traditional chemical synthesis routes.

Q4: Beyond urease inhibition, are there other potential applications for this compound derivatives?

A: Phenylalanine ammonia lyases (PALs) are enzymes known to catalyze the hydroamination of cinnamic acid derivatives. While this compound is a known substrate for some PALs, research is ongoing to expand the substrate scope of these enzymes to include non-carboxylic acid substrates. [] This expanded activity could potentially open new avenues for using PALs in the synthesis of valuable chiral amines, valuable building blocks for pharmaceuticals and other fine chemicals.

Q5: Are there alternative synthetic approaches to traditional methods for reactions involving this compound?

A: Research has explored microwave-assisted methods for Knoevenagel condensation reactions using trans-2-chlorocinnamic acid. [] Microwave irradiation can accelerate reaction rates and potentially offer advantages in terms of reaction yield and purity compared to conventional heating methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.